4-Oxo-4H-pyran-2-carbohydrazide

X-ray Crystallography DFT Calculation Molecular Conformation

Researchers seeking predictable cyclization to 2,5-disubstituted-1,3,4-oxadiazoles face poor yields with flexible hydrazide analogs. This planar, conjugated 4-oxo-4H-pyran scaffold provides the pre-organized geometry and electronic environment required for high-yielding heterocycle formation. - **Key application**: Synthesis of oxadiazoles with antimicrobial/anticancer potential. - **Structural advantage**: Bidentate metal chelator (kojic acid analog); confirmed planarity enables π-stacking studies. - **Supply**: Research quantities available; stable crystalline solid.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 99420-78-7
Cat. No. B12078968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4H-pyran-2-carbohydrazide
CAS99420-78-7
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=COC(=CC1=O)C(=O)NN
InChIInChI=1S/C6H6N2O3/c7-8-6(10)5-3-4(9)1-2-11-5/h1-3H,7H2,(H,8,10)
InChIKeyDDRSZASXQJSLSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-4H-pyran-2-carbohydrazide Overview


4-Oxo-4H-pyran-2-carbohydrazide (CAS 99420-78-7) is a heterocyclic building block defined by a 4-pyrone ring system conjugated to a reactive carbohydrazide moiety . Its core scaffold features a carbonyl group at the C-4 position and a hydrazide (-CONHNH2) group at the C-2 position, providing a distinct set of hydrogen bond donor/acceptor sites and nucleophilic centers [1]. While direct biological studies are scarce, its structure is functionally analogous to the precursor kojic acid, which is known for its metal-chelating properties, and its reactivity enables its use as an intermediate in the synthesis of complex heterocyclic systems like 1,3,4-oxadiazoles [2].

Synthetic Intermediate Supports 2,5-disubstituted-1,3,4-oxadiazole synthesis via reactive hydrazide handle
Antimicrobial Screening Gram-positive cell wall inhibition screening context; functional genomics MoA reported
Cell-Model Review Colorectal cancer cell-model endpoint review; supports cytotoxicity assay context

4-Oxo-4H-pyran-2-carbohydrazide Substitution Limitations


Direct substitution of 4-Oxo-4H-pyran-2-carbohydrazide with simpler analogs (e.g., tetrahydro-2H-pyran-2-carbohydrazide or pyrazine-2-carbohydrazide) is not permissible in applications requiring its specific reactivity and electronic profile. The conjugated 4-oxo-4H-pyran ring provides a distinct aromatic and electron-withdrawing environment that influences the nucleophilicity of the hydrazide group and the compound's overall planarity, which are critical for forming specific heterocyclic frameworks like 2,5-disubstituted-1,3,4-oxadiazoles [1]. Saturated pyran analogs lack this extended conjugation and have different molecular geometries and hydrogen-bonding patterns, as seen in their respective X-ray structures [2]. Therefore, substitution in synthetic pathways or in assays reliant on a specific scaffold geometry would lead to unpredictable or suboptimal outcomes.

4-Oxo-4H-pyran-2-carbohydrazide
Saturated pyran analog
Conjugated 4-pyrone planarity may shift heterocyclization outcomes compared to non-planar chair conformers
4-Oxo-4H-pyran-2-carbohydrazide
6-Phenyl-4H-pyran-2-carbohydrazide
Bioactivity profile may differ; reported cytotoxicity versus anti-inflammatory context diverges
4-Oxo-4H-pyran scaffold
Non-pyrone hydrazides
Hydrogen-bonding pattern and electron-withdrawing environment may not transfer to other heterocyclic hydrazides

Differentiation Evidence for 4-Oxo-4H-pyran-2-carbohydrazide


Planarity and Conjugation vs. Saturated Analogs

The 4-oxo-4H-pyran ring confers a near-planar geometry to the molecule, which is absent in its saturated analog, tetrahydro-2H-pyran-2-carbohydrazide. This was established through X-ray crystallography and supported by Density Functional Theory (DFT) calculations on a closely related N-acylhydrazone derivative synthesized from a 4-oxo-4H-pyran-2-carbohydrazide precursor [1]. The planarity is a direct consequence of the sp² hybridization and conjugation within the 4-pyrone ring. Saturated pyran derivatives adopt a chair conformation, leading to a non-planar, puckered ring that fundamentally alters the molecule's shape and potential for intermolecular interactions .

Planarity
Class-level inference
Near-planar pyrone ring vs chair conformation (saturated analog)
Supports planarity-dependent interaction context
Inferred from N-acylhydrazone analog; X-ray and DFT data
X-ray Crystallography DFT Calculation Molecular Conformation

Gram-Positive Cell Wall Inhibition

In a functional genomics screen using a cell wall inhibitor reporter system, 4-Oxo-4H-pyran-2-carbohydrazide was identified as a cell wall synthesis inhibitor with activity specifically against Gram-positive bacteria [1]. While the compound shows weak whole-cell activity, its designated mechanism of action (MoA) differentiates it from broad-spectrum DNA gyrase inhibitors or protein synthesis inhibitors, which are often more potent but can have different toxicity and resistance profiles. No comparable MoA data is available for the structurally similar 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid.

MoA Screening
Class-level inference
Cell wall synthesis inhibitor with Gram-positive spectrum
Supports antimicrobial screening context
Functional genomics reporter system; weak whole-cell activity
Antibacterial Gram-positive Cell Wall Synthesis Inhibitor

Selective Cytotoxicity in Colorectal Cancer

Preliminary screening data indicates that 4-Oxo-4H-pyran-2-carbohydrazide exhibits promising antiproliferative activity against the HCT-116 colorectal cancer cell line, as evidenced by a low micromolar IC50 value . This activity contrasts with its structural cousin, 6-phenyl-4H-pyran-2-carbohydrazide, which has been associated with anti-inflammatory rather than direct cytotoxic properties . This suggests that the unsubstituted 4-oxo-4H-pyran scaffold is a key determinant of the observed anticancer activity.

Cytotoxicity
Data to verify
Low micromolar IC50 against HCT-116 colorectal cancer cells
Supports cell-model endpoint review
Source-specific review needed; preliminary screening data
Anticancer Cytotoxicity Colorectal Cancer

Applications of 4-Oxo-4H-pyran-2-carbohydrazide


Cell Wall Antibacterial Scaffold

Procure this compound as a starting point for the development of novel cell wall synthesis inhibitors targeting Gram-positive pathogens. The specific mechanism of action identified by functional genomics [1] makes this scaffold a high-value entry point for medicinal chemists seeking to evade resistance mechanisms associated with standard broad-spectrum antibiotics. Its planar structure also suggests potential for optimization via structure-based drug design.

Precursor for Constrained Heterocycles

Use 4-Oxo-4H-pyran-2-carbohydrazide as a key intermediate in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. The compound's pre-organized planar geometry [2] and reactive hydrazide handle facilitate cyclization reactions to form these biologically important heterocycles, which are widely explored for their antimicrobial and anticancer properties [3]. Its use can lead to more predictable and higher-yielding synthetic outcomes compared to using flexible, saturated hydrazide analogs.

Metal-Chelation and Planarity Probe

Leverage this compound as a structural probe to study the role of molecular planarity in biological interactions. As a kojic acid analog, its 4-pyrone core is a known bidentate metal chelator [4]. The planar conformation, confirmed by X-ray data of its derivatives [2], allows for π-stacking and intercalation with biomolecules, making it a valuable tool for investigating these fundamental interactions in chemical biology and biochemistry research.

Application
Selection Property
Validation Focus
Gram-Positive Cell Wall Studies
MoA screening context
Cell wall synthesis pathway review
1,3,4-Oxadiazole Synthesis
Planar scaffold geometry
Cyclization efficiency review
Metal-Chelation Probe Studies
4-Pyrone chelation context
Structural interaction endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxo-4H-pyran-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.